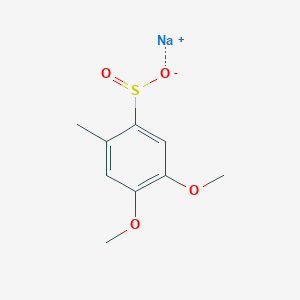![molecular formula C9H14O5S B13174602 Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[25]octane-2-carboxylate is a chemical compound with a unique spiro structure that includes both oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base, leading to the formation of the spiro structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, potentially leading to inhibition or activation of specific pathways. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the specific atoms and functional groups present.
1,3-dioxane and 1,3-dithiane spiranes: These compounds also contain oxygen and sulfur atoms in their spiro structures.
Uniqueness
Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H14O5S |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
ethyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)4-3-5-15(11,12)6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
PHVHTODDRDNTID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CCCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


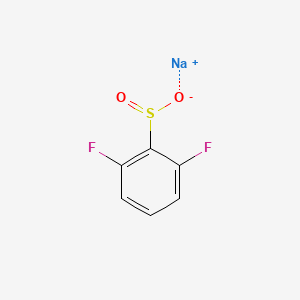
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
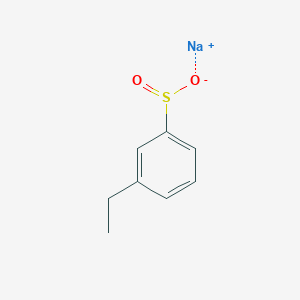
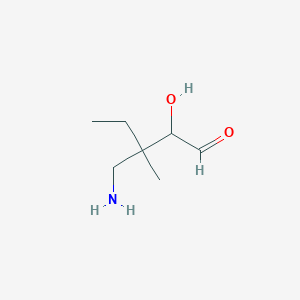

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
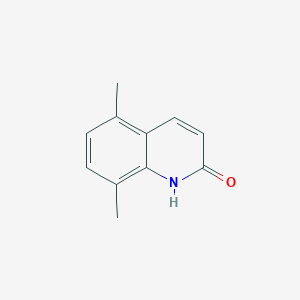

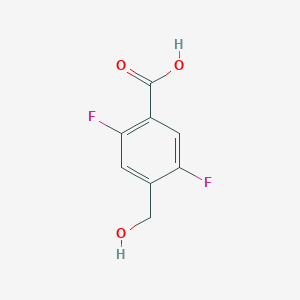
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)

